Teroxalene hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Teroxalene Hydrochloride is a disubstituted piperazine . It is primarily used to treat animals with Schistosoma mansoni . Schistosoma mansoni is a water-borne parasite of humans, and one of the agents that causes schistosomiasis, which is the second most socioeconomically devastating parasitic disease, next to malaria.
Mode of Action
It is known to be effective against schistosoma mansoni, suggesting that it likely interacts with biological targets within this parasite to exert its therapeutic effects .
Result of Action
Its therapeutic use in treating schistosoma mansoni infections suggests that it likely has significant effects on the biology of this parasite .
Biochemical Analysis
Biochemical Properties
Teroxalene hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in parasitic infections. It is known to interact with various biomolecules, including enzymes that are crucial for the survival of Schistosoma mansoni. The nature of these interactions often involves inhibition of enzyme activity, which disrupts the parasite’s metabolic processes and leads to its eventual death .
Cellular Effects
This compound affects various types of cells and cellular processes. In parasitic cells, it disrupts normal cellular functions by interfering with cell signaling pathways and gene expression. This disruption leads to altered cellular metabolism and ultimately results in the death of the parasite. In host cells, this compound may influence immune responses, enhancing the host’s ability to combat the infection .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific enzymes and proteins within the parasite. This binding inhibits the activity of these enzymes, leading to a cascade of biochemical events that disrupt the parasite’s cellular functions. Additionally, this compound may induce changes in gene expression, further contributing to its antiparasitic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced effectiveness over time. Long-term exposure to the compound has been associated with sustained antiparasitic effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates Schistosoma mansoni without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways within the parasite. It interacts with enzymes responsible for key metabolic processes, leading to disruptions in metabolic flux and alterations in metabolite levels. These interactions contribute to the compound’s antiparasitic effects by impairing the parasite’s ability to generate energy and synthesize essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it exerts its antiparasitic effects. The distribution of this compound within the host organism is crucial for its overall efficacy and can influence the duration and intensity of its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the parasite, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these subcellular locations, ensuring its effective action against the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teroxalene Hydrochloride involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 6-(4-tert-pentylphenoxy)hexyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The compound is then formulated into various dosage forms for veterinary use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Teroxalene Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.
Biology: Investigated for its antiparasitic properties and potential use in treating other parasitic infections.
Medicine: Primarily used in veterinary medicine for treating Schistosoma mansoni infections in animals.
Industry: Utilized in the formulation of veterinary drugs and as a reference standard in analytical laboratories
Comparison with Similar Compounds
Piperazine: A basic structure similar to Teroxalene Hydrochloride but lacks the specific substitutions that confer antiparasitic properties.
Uniqueness: this compound is unique due to its specific substitutions on the piperazine ring, which enhance its antiparasitic efficacy. Unlike other piperazine derivatives, it is particularly effective against Schistosoma mansoni, making it a valuable compound in veterinary medicine .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLHCTMTLJQQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191770 | |
Record name | Teroxalene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3845-22-5 | |
Record name | Teroxalene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEROXALENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Teroxalene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEROXALENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYL9ES50QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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